1-Ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes two pyrazole rings connected by a methylene bridge.
Preparation Methods
The synthesis of 1-Ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-ethyl-3-methyl-1H-pyrazole and 1-propyl-1H-pyrazole-5-carbaldehyde.
Condensation Reaction: The two pyrazole derivatives are subjected to a condensation reaction in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Chemical Reactions Analysis
1-Ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole structure but differs in its functional groups.
1-Ethyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole compound with fewer substituents.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-4-8-18-12(6-7-15-18)9-14-13-10-17(5-2)16-11(13)3/h6-7,10,14H,4-5,8-9H2,1-3H3 |
InChI Key |
NRXQLMJXNZKJNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=CN(N=C2C)CC |
Origin of Product |
United States |
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